![molecular formula C32H52N6O6 B12575611 N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] CAS No. 578741-25-0](/img/structure/B12575611.png)
N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields This compound features a hexane backbone with two benzamide groups, each substituted with aminopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide intermediates, which are then linked via a hexane-1,6-diyl bridge. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The goal is to achieve consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminopropoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Applications De Recherche Scientifique
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug precursor.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] exerts its effects involves its interaction with specific molecular targets. The aminopropoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Known for its antioxidant properties.
N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine): Used in polymer stabilization.
Uniqueness
N,N’-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide] stands out due to its unique aminopropoxy groups, which provide distinct reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
578741-25-0 |
|---|---|
Formule moléculaire |
C32H52N6O6 |
Poids moléculaire |
616.8 g/mol |
Nom IUPAC |
3,5-bis(3-aminopropoxy)-N-[6-[[3,5-bis(3-aminopropoxy)benzoyl]amino]hexyl]benzamide |
InChI |
InChI=1S/C32H52N6O6/c33-9-5-15-41-27-19-25(20-28(23-27)42-16-6-10-34)31(39)37-13-3-1-2-4-14-38-32(40)26-21-29(43-17-7-11-35)24-30(22-26)44-18-8-12-36/h19-24H,1-18,33-36H2,(H,37,39)(H,38,40) |
Clé InChI |
IWTFICYOSHLBJB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1OCCCN)OCCCN)C(=O)NCCCCCCNC(=O)C2=CC(=CC(=C2)OCCCN)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine](/img/structure/B12575529.png)
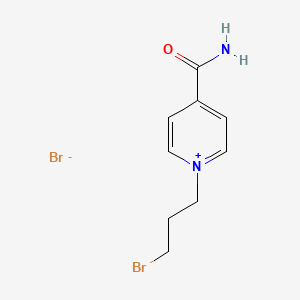
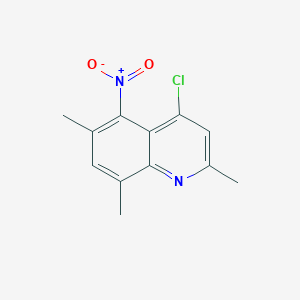

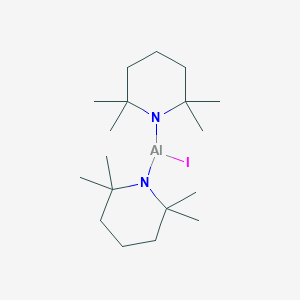
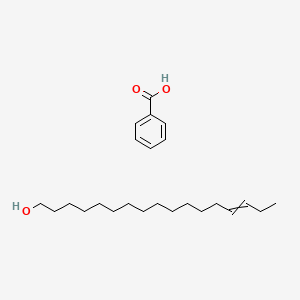



![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
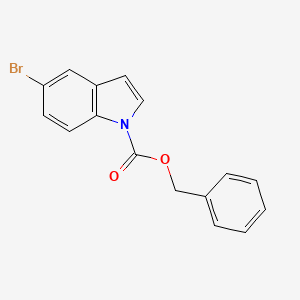
![3-[(4-Bromophenyl)methyl]-3-methyloxetane](/img/structure/B12575594.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)
![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
